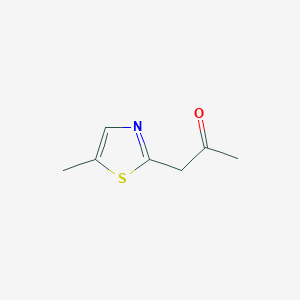
4-Deoxy-4-fluoro-d-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Deoxy-4-fluoro-d-glucopyranose is a fluorinated sugar derivative with the molecular formula C₆H₁₁FO₅. It is a white crystalline solid that is soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-Deoxy-4-fluoro-d-glucopyranose involves the fusion of 1,6;3,4-dianhydro-2-O-tosyl-β-d-galactopyranose with 2,4,6-trimethylpyridinium fluoride. This reaction is followed by successive actions of ammonia, methyl trifluoroacetate, and acetic anhydride to transform the intermediate into 1,6-anhydro-3-O-acetyl-2,4-dideoxy-2-trifluoroacetamido-4-fluoro-β-d-glucopyranose. The final product is obtained by reacting this intermediate with HF/Py .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Deoxy-4-fluoro-d-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The hydroxyl groups in the compound can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can modify the hydroxyl groups to form ketones or alcohols, respectively .
Scientific Research Applications
4-Deoxy-4-fluoro-d-glucopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated carbohydrates.
Biology: Acts as a molecular probe to study enzyme mechanisms and carbohydrate metabolism.
Medicine: Potential use in the development of antiviral and anticancer agents due to its ability to interfere with glycosylation processes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Deoxy-4-fluoro-d-glucopyranose involves its incorporation into glycosylation pathways. It acts as an inhibitor of poly-N-acetyllactosamine biosynthesis, thereby altering the expression of glycoproteins on cell surfaces. This inhibition can affect cell-cell interactions, signaling pathways, and immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Deoxy-2-fluoro-d-glucose
- 2-Deoxy-2-fluoro-d-mannose
- 2-Deoxy-2,2-difluoro-d-arabino-hexose
- 3-Deoxy-3-fluoro-d-glucose
Uniqueness
4-Deoxy-4-fluoro-d-glucopyranose is unique due to the position of the fluorine atom at the 4th carbon, which imparts distinct chemical and biological properties compared to other fluorinated sugars. This specific positioning allows it to act as a more effective inhibitor in glycosylation processes, making it valuable in biochemical research and potential therapeutic applications .
Properties
Molecular Formula |
C6H11FO5 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 |
InChI Key |
FIHYONSINSKFAH-GASJEMHNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)F)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051067.png)


![12-Ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one](/img/structure/B15051086.png)
![3-Bromo-5,5-dimethyl-5h-dibenzo[b,d]silole](/img/structure/B15051087.png)
![4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B15051090.png)
![[(1-Bromoethenyl)sulfanyl]benzene](/img/structure/B15051092.png)

![(E)-N-[(1H-pyrrol-3-yl)methylidene]hydroxylamine](/img/structure/B15051110.png)
![(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15051112.png)
![1-ethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051120.png)
![[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051125.png)

